5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a fluorinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-Amino-5-fluoropyridine.
Alkylation: The amino group is alkylated with propargyl bromide under basic conditions to form 2-[(prop-2-yn-1-yl)amino]-5-fluoropyridine.
Carboxylation: The resulting compound is then carboxylated at the 3-position using carbon dioxide in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow processes and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the alkyne group to an alkene or alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a saturated pyridine compound .
Scientific Research Applications
5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: A precursor in the synthesis of the target compound.
5-Fluoro-3-pyridinecarboxylic acid: Another fluorinated pyridine derivative with similar properties.
2-[(Prop-2-yn-1-yl)amino]pyridine: Lacks the carboxylic acid group but shares the alkyne and amino functionalities.
Uniqueness
5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the combination of a fluorine atom, an alkyne group, and a carboxylic acid group within the same molecule. This combination imparts distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H7FN2O2 |
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Molecular Weight |
194.16 g/mol |
IUPAC Name |
5-fluoro-2-(prop-2-ynylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-2-3-11-8-7(9(13)14)4-6(10)5-12-8/h1,4-5H,3H2,(H,11,12)(H,13,14) |
InChI Key |
UHDXSPMNRUEDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=C(C=C(C=N1)F)C(=O)O |
Origin of Product |
United States |
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